3,3-Dimethoxypyrrolidine

Descripción general

Descripción

3,3-Dimethoxypyrrolidine is a heterocyclic organic compound with the molecular formula C6H13NO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

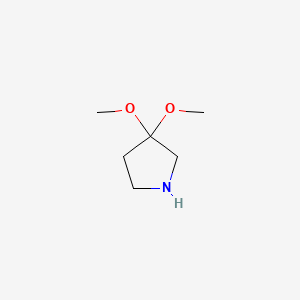

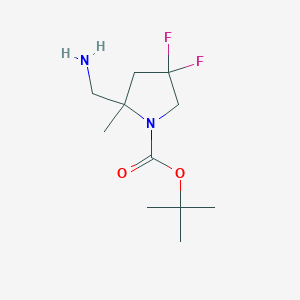

The molecular structure of this compound consists of a five-membered pyrrolidine ring with two methoxy groups attached at the 3rd carbon . The molecular weight is 131.17 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 152.1±40.0 °C and a predicted density of 1.00±0.1 g/cm3 . The pKa is predicted to be 8.48±0.10 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Cyclization for New Derivatives : 3,3-Dimethoxypyrrolidine has been utilized in the cyclization of γ-amino-α-bromocarboxylic esters, leading to the efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates and 3-bromo-4,4-dimethoxypyrrolidin-2-ones. These novel cyclic amino acid derivatives are significant for further functionalization in chemical synthesis (Mangelinckx et al., 2005).

Formation of Complex Structures : In electroorganic chemistry, 1-methoxycarbonyl-2,5-dimethoxypyrrolidine has been coupled with other compounds in the presence of TiCl4, leading to the formation of complex structures like the 9-azabicyclo(4.2.1)nonane skeleton. This is a new method in the synthesis of complex organic compounds (Shono et al., 1987).

Biomedical Research

DNA Damage Studies : Research has been conducted on the genotoxic activity of 3,3'-Dimethoxybenzidine (DMB), a congener of this compound, in primary cultures of rat and human hepatocytes, as well as in cells from human urinary bladder mucosa. These studies are crucial for understanding the potential genotoxic effects of related compounds in both rats and humans (Martelli et al., 2000).

Anticonvulsant and Antinociceptive Activity : There has been a synthesis of new molecules derived from 3-methyl- and 3,3-dimethyl-pyrrolidine-2,5-diones, showing potential as hybrid anticonvulsants. This is indicative of the relevance of this compound derivatives in developing new medications for conditions like epilepsy and pain management (Kamiński et al., 2016).

Mecanismo De Acción

Target of Action

Pyrrolidine alkaloids, a class of compounds to which 3,3-dimethoxypyrrolidine belongs, have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to changes in cellular function

Biochemical Pathways

Pyrrolidine alkaloids are known to interact with a variety of biochemical pathways, leading to a range of downstream effects

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a class of compounds to which this compound belongs, suggest that these compounds may have good bioavailability .

Result of Action

Pyrrolidine alkaloids are known to have a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

The physicochemical properties of pyrrolidine, a class of compounds to which this compound belongs, suggest that these compounds may be influenced by environmental factors .

Propiedades

IUPAC Name |

3,3-dimethoxypyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6(9-2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUZLZRQOZXVSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2564443.png)

![5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B2564449.png)

![1-(m-Tolyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2564452.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2564455.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2564456.png)

![(Z)-methyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2564458.png)